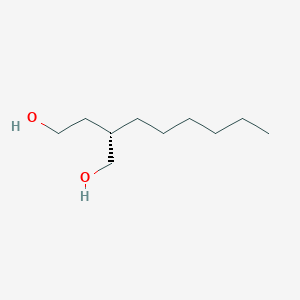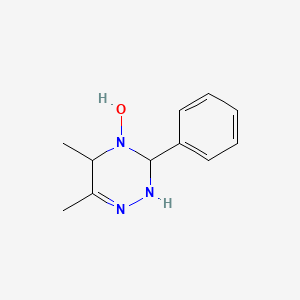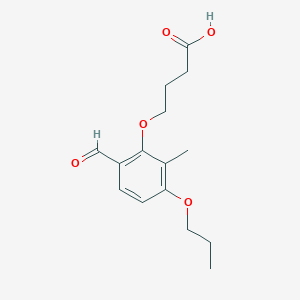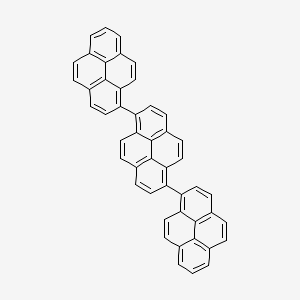
2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl-: is an organic compound belonging to the furanone family This compound is characterized by a furanone ring substituted with a 3-butenyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- typically involves the reaction of 3-methyl-2(5H)-furanone with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride to generate the alkoxide ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or other therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s furanone ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate: This compound has a similar but distinct structure, with a methoxy group instead of a methyl group.
4-(3-Butenyloxy)benzoic Acid: Another related compound with a benzoic acid moiety instead of a furanone ring.
Uniqueness: 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- is unique due to its specific substitution pattern on the furanone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
828916-58-1 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-but-3-enoxy-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-11-8-6-12-9(10)7(8)2/h3H,1,4-6H2,2H3 |
Clé InChI |
OXXSLNITOTUVQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(COC1=O)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)

![N-[2-(Acetyloxy)benzoyl]glycyl-D-alanyl-D-alanine](/img/structure/B14211074.png)
![N'-(3,3-diphenylpropyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14211085.png)
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)


